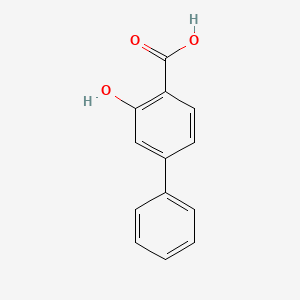

2-Hydroxy-4-phenylbenzoic acid

Descripción general

Descripción

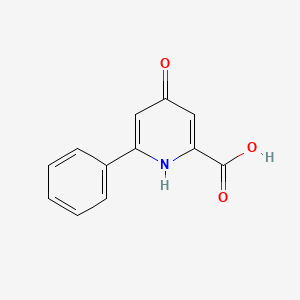

“2-Hydroxy-4-phenylbenzoic acid” is a chemical compound with the CAS Number: 4482-27-3 and a molecular weight of 214.22 . Its linear formula is C13H10O3 .

Molecular Structure Analysis

The InChI code for “2-Hydroxy-4-phenylbenzoic acid” is 1S/C13H10O3/c14-12-8-10 (6-7-11 (12)13 (15)16)9-4-2-1-3-5-9/h1-8,14H, (H,15,16) . This indicates the presence of a hydroxy group and a carboxylic acid group in the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Hydroxy-4-phenylbenzoic acid” are not available, it’s worth noting that phenolic compounds like this one are often involved in acid-base reactions in aqueous solutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-4-phenylbenzoic acid” include a molecular weight of 214.22 and a linear formula of C13H10O3 . It’s also worth noting that phenolic compounds like this one often have unique reactivity due to the presence of multiple reactive sites .

Aplicaciones Científicas De Investigación

Bioorthogonal Coupling Reactions

2-Hydroxy-4-phenylbenzoic acid demonstrates potential in bioorthogonal coupling reactions. A study by Dilek et al. (2015) found that combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in aqueous solution results in a stable product, useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).

Photocatalytic Hydroxylation

Hathway et al. (2011) explored the selectivity of hydroxylation in derivatives like 4-phenylbenzoic acid, under photocatalytic conditions. They found distinct hydroxylation patterns, useful in understanding electrophilic reactions in such compounds (Hathway et al., 2011).

Intermediate for Value-Added Compounds

4-Hydroxybenzoic acid, closely related to 2-Hydroxy-4-phenylbenzoic acid, has been identified as a versatile intermediate for value-added bioproducts. Wang et al. (2018) reviewed its applications in food, cosmetics, and pharmacy, emphasizing its potential in biosynthetic and metabolic engineering techniques (Wang et al., 2018).

Antioxidant Activity

Research by Xu et al. (2017) on phenyl ether derivatives, including compounds similar to 2-Hydroxy-4-phenylbenzoic acid, showed significant antioxidant activity. This property is crucial for potential applications in health and wellness products (Xu et al., 2017).

Proton Shuttles in Arylation

Pi et al. (2018) demonstrated that 2-arylbenzoic acids, similar in structure to 2-Hydroxy-4-phenylbenzoic acid, can act as effective proton shuttles in the arylation of indoles, offering insights into selective organic synthesis (Pi et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that phenolic compounds, such as 2-hydroxy-4-phenylbenzoic acid, often exert their effects through antioxidant activity, which involves neutralizing harmful free radicals in the body .

Biochemical Pathways

It is known that phenolic compounds are synthesized via the shikimate and phenylpropanoid pathways in plants . These pathways are crucial for the biosynthesis of a wide range of compounds, including hydroxybenzoic acids .

Result of Action

Phenolic compounds are known to exert antioxidant, anti-inflammatory, and anticancer effects, among others

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of 2-Hydroxy-4-phenylbenzoic acid . Specific studies on how these factors influence the action of 2-hydroxy-4-phenylbenzoic acid are currently lacking .

Propiedades

IUPAC Name |

2-hydroxy-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMMAOAJXZWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483389 | |

| Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-phenylbenzoic acid | |

CAS RN |

4482-27-3 | |

| Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

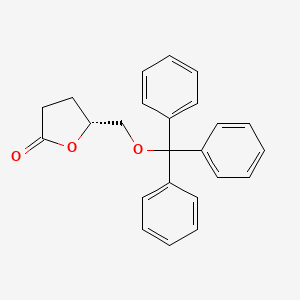

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)